N-(2-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide
Description
N-(2-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide is a fluorinated acetamide derivative characterized by a unique combination of substituents: a 2-fluorobenzyl group, a 4-fluorophenoxy moiety, and a furan-2-ylmethyl group. The dual fluorination on the benzyl and phenoxy groups likely enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs, while the furan ring introduces heteroaromaticity, which may influence binding interactions in biological systems .
Properties
Molecular Formula |
C20H17F2NO3 |
|---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H17F2NO3/c21-16-7-9-17(10-8-16)26-14-20(24)23(13-18-5-3-11-25-18)12-15-4-1-2-6-19(15)22/h1-11H,12-14H2 |
InChI Key |
TVKAJMQHWNZIHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 2-fluorobenzyl chloride with furan-2-ylmethanamine to form an intermediate compound.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-(4-fluorophenoxy)acetyl chloride in the presence of a base such as triethylamine. This step results in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing fluorine atoms.
Substitution: Substituted derivatives with new functional groups replacing fluorine atoms.
Scientific Research Applications
N-(2-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can result in the activation or inhibition of specific biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several acetamide derivatives, differing primarily in substituent groups. Key comparisons include:
Key Differentiators and Implications
Fluorination Pattern: The 2-fluorobenzyl and 4-fluorophenoxy groups distinguish the target compound from analogs with single fluorination (e.g., ) or non-fluorinated alkyl chains (). This dual fluorination may improve blood-brain barrier penetration or target selectivity .
Synthetic Complexity : Compared to simpler acetamides (e.g., compound 30), the target’s multi-step synthesis (alkylation + acylation) may reduce scalability but enhance structural diversity for drug discovery .
Biological Activity
N-(2-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available data on its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H19F2N3O3
- Molecular Weight : 439.4 g/mol
- CAS Number : 921890-31-5
The compound features a complex structure that includes a furan ring, fluorobenzyl group, and a phenoxy moiety, which are critical for its biological interactions.
Antifungal Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit notable antifungal properties. For instance, benzofuranyl acetic acid amides have shown promising activity against Fusarium oxysporum, with inhibition zones significantly larger than those of standard antifungal agents like nystatin . The introduction of the furan and fluorinated groups in the structure may enhance the compound's solubility and bioactivity.
Synthesis and Modification Strategies
The synthesis of this compound can be achieved through various organic reactions. The methods typically involve:
- Coupling Reactions : Utilizing Sonogashira coupling to attach the fluorobenzyl group to the furan moiety.
- Amidation : Formation of the amide bond under mild conditions to ensure stability and yield.
These synthetic pathways allow for further functionalization, potentially leading to enhanced biological activities.
In Vitro Studies
In vitro assays have been conducted on related benzofuranyl compounds, revealing varying degrees of biological activity. For instance:
- Compound 10b : Showed an IC50 of 0.42 mM against Fusarium oxysporum.
- Compounds 14a and 14c : Demonstrated IC50 values of 1.27 mM and 0.70 mM, respectively, indicating a correlation between structural modifications and antifungal potency .
These findings suggest that systematic modifications can lead to the discovery of more potent derivatives.
Summary Table of Biological Activities
| Compound Name | Antifungal Activity (IC50) | Antibacterial Activity | Notes |
|---|---|---|---|
| This compound | TBD | TBD | Further studies required |
| Benzofuranyl Acetic Acid Amides | 0.42 mM (10b) | None reported | Promising antifungal activity |
| Compound 14a | 1.27 mM | None reported | Structural modification enhances activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
